2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
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Description
“2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities . One such compound, UPGL00004, has shown promise as an anti-cancer agent .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various methods. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazide and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives are influenced by the substituent on the compounds . The transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, can explain the formation of the 4-nitro isomer .Physical and Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Mechanism of Action
Properties
IUPAC Name |
2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-16(14-11-24-17(20-14)12-4-2-1-3-5-12)19-13-6-8-22(9-7-13)15-10-18-25-21-15/h1-5,10-11,13H,6-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMYXOUPPRWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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